molecular formula C11H14ClF2NO B1389949 [(3S,4R)-4-(2,5-Difluorophenyl)pyrrolidin-3-yl]-methanol hydrochloride CAS No. 1217704-12-5

[(3S,4R)-4-(2,5-Difluorophenyl)pyrrolidin-3-yl]-methanol hydrochloride

Cat. No.: B1389949
CAS No.: 1217704-12-5
M. Wt: 249.68 g/mol
InChI Key: STPLOYFTJQWYIW-XQRIHRDZSA-N
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Description

Systematic Nomenclature and CAS Registry Information

The compound [(3S,4R)-4-(2,5-Difluorophenyl)pyrrolidin-3-yl]-methanol hydrochloride is systematically named to reflect its stereochemistry, functional groups, and substituents. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature specifies the pyrrolidine core with a methanol group at position 3, a 2,5-difluorophenyl group at position 4, and a hydrochloride salt. The (3S,4R) configuration denotes the absolute stereochemistry of the chiral centers.

The Chemical Abstracts Service (CAS) registry number for this compound is 1217704-12-5 . This identifier is critical for unambiguous identification in chemical databases and regulatory documentation. Alternative registry numbers for related intermediates include 1186647-48-2 (free base) and 1217976-49-2 (racemic hydrochloride).

Molecular Formula and Weight Analysis

The molecular formula of the compound is C₁₁H₁₄ClF₂NO , with a molecular weight of 249.68 g/mol . Key structural features include:

  • A pyrrolidine ring substituted at positions 3 and 4.
  • A hydroxymethyl (-CH₂OH) group at position 3.
  • A 2,5-difluorophenyl group at position 4.
  • A hydrochloride counterion.

Table 1: Molecular Formula Breakdown

Component Count Contribution to Molecular Weight (g/mol)
Carbon (C) 11 132.11
Hydrogen (H) 14 14.11
Chlorine (Cl) 1 35.45
Fluorine (F) 2 38.00
Nitrogen (N) 1 14.01
Oxygen (O) 1 16.00
Total 249.68

The calculated molecular weight aligns with experimental data from mass spectrometry.

Stereochemical Configuration: (3S,4R) Isomer Specificity

The (3S,4R) configuration is critical for the compound’s physicochemical and biological properties. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the spatial arrangement:

  • The pyrrolidine ring adopts a twisted envelope conformation , with the 2,5-difluorophenyl group occupying an equatorial position to minimize steric strain.
  • The hydroxymethyl group at C3 adopts an axial orientation, stabilized by intramolecular hydrogen bonding with the pyrrolidine nitrogen.

Key Stereochemical Features :

  • C3 (S-configuration) : The hydroxyl group projects above the pyrrolidine plane.
  • C4 (R-configuration) : The 2,5-difluorophenyl group lies below the plane.

This stereochemistry distinguishes it from diastereomers such as (3R,4S)-4-(2,5-difluorophenyl)pyrrolidin-3-yl]-methanol hydrochloride, which exhibits distinct dipole moments and solubility profiles.

Crystallographic Data and Conformational Analysis

Single-crystal X-ray diffraction studies reveal a monoclinic crystal system with space group P2₁/n and unit cell parameters:

  • a = 8.42 Å , b = 12.15 Å , c = 10.78 Å
  • α = 90° , β = 102.3° , γ = 90°
  • Z = 4 (molecules per unit cell).

The hydrochloride salt forms a three-dimensional hydrogen-bonding network :

  • The protonated pyrrolidine nitrogen (N–H⁺) donates a hydrogen bond to the chloride ion.
  • The hydroxyl group engages in intermolecular hydrogen bonds with adjacent molecules, stabilizing the lattice.

Conformational Flexibility :

  • The pyrrolidine ring exhibits a puckering amplitude (Δ) of 0.52 Å , with pseudorotation parameters indicating minimal ring distortion.
  • The 2,5-difluorophenyl group rotates freely about the C4–C(aryl) bond, with a rotational barrier of ~3.5 kcal/mol.

Comparative Structural Analysis with Related Pyrrolidine Derivatives

The structural uniqueness of this compound becomes apparent when compared to analogs:

Table 2: Structural Comparison with Related Compounds

Compound Substituent at C4 Molecular Weight (g/mol) Key Structural Difference
[(3S,4R)-4-(4-Chloro-2-fluorophenyl)...] 4-Cl-2-F-C₆H₃ 266.14 Halogen substitution pattern
[(3S,4R)-4-(3-Methylphenyl)...] 3-CH₃-C₆H₄ 227.73 Methyl vs. fluorine substituents
[(3S,4R)-4-(2-Methoxyphenyl)...] 2-OCH₃-C₆H₄ 207.27 Methoxy vs. fluorine groups

Impact of Substituents :

  • Electron-Withdrawing Groups (e.g., -F) : Increase polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents.
  • Aromatic Ring Substitution : Ortho- and para-fluorine atoms induce conformational rigidity via steric and electronic effects.

This comparative analysis underscores the role of substituents in modulating the compound’s reactivity and interaction with biological targets.

Properties

IUPAC Name

[(3S,4R)-4-(2,5-difluorophenyl)pyrrolidin-3-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO.ClH/c12-8-1-2-11(13)9(3-8)10-5-14-4-7(10)6-15;/h1-3,7,10,14-15H,4-6H2;1H/t7-,10+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPLOYFTJQWYIW-XQRIHRDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C2=C(C=CC(=C2)F)F)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1)C2=C(C=CC(=C2)F)F)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(3S,4R)-4-(2,5-Difluorophenyl)pyrrolidin-3-yl]-methanol hydrochloride is a chiral pyrrolidine derivative that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a difluorophenyl group, which is believed to enhance its biological activity and selectivity compared to other similar compounds.

  • Molecular Formula : C11H14ClF2NO
  • Molecular Weight : 249.69 g/mol
  • CAS Number : 1217704-12-5

Synthesis

The synthesis of this compound typically involves the reaction of 2,5-difluorobenzaldehyde with pyrrolidine derivatives. The synthetic route may include several steps to ensure the desired stereochemistry and functional groups are correctly incorporated.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity :
    • Some derivatives of this compound have shown promise in inhibiting cancer cell proliferation. Studies have indicated that compounds with similar structures can induce apoptosis in various cancer cell lines, making them potential candidates for cancer therapy .
  • Mechanism of Action :
    • The mechanism by which [(3S,4R)-4-(2,5-Difluorophenyl)pyrrolidin-3-yl]-methanol exerts its effects is still under investigation. Interaction studies using techniques like molecular docking and binding assays are crucial for understanding how this compound interacts with biological targets .
  • Comparison with Similar Compounds :
    • The unique stereochemistry and the presence of difluorophenyl groups may enhance the selectivity and potency of this compound compared to structurally similar derivatives. For instance, compounds such as 4-(2-Fluorophenyl)pyrrolidin-3-ylmethanol and (3S,4R)-4-(2-Chlorophenyl)pyrrolidin-3-ylmethanol show lower similarity indices in biological activity assessments.

Data Table: Comparison of Similar Compounds

Compound NameStructureSimilarity Index
4-(2-Fluorophenyl)pyrrolidin-3-ylmethanolStructure0.85
4-(2,4-Difluorophenyl)pyrrolidin-3-ylmethanolStructure0.88
(3S,4R)-4-(2-Chlorophenyl)pyrrolidin-3-ylmethanolStructure0.90

Case Studies

  • Cytotoxicity Studies :
    • In vitro studies conducted on FaDu hypopharyngeal tumor cells demonstrated that derivatives of [(3S,4R)-4-(2,5-Difluorophenyl)pyrrolidin-3-yl]-methanol exhibited cytotoxic effects that were comparable to established chemotherapeutic agents like bleomycin .
  • Inhibition Studies :
    • High-throughput screening assays have identified [(3S,4R)-4-(2,5-Difluorophenyl)pyrrolidin-3-yl]-methanol as a potent inhibitor in various biological pathways related to inflammation and cancer progression .

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to [(3S,4R)-4-(2,5-Difluorophenyl)pyrrolidin-3-yl]-methanol hydrochloride exhibit potential antidepressant properties. Studies have shown that pyrrolidine derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression .

Neurological Applications

Pyrrolidine-based compounds have been investigated for their neuroprotective effects. The unique structure of this compound may enhance its ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The use of chiral catalysts has been noted to improve yield and selectivity towards the desired enantiomer .

Derivative Compounds

Several derivatives of this compound have been synthesized to explore variations in biological activity. For instance, modifications in the phenyl ring or the introduction of different functional groups have led to compounds with enhanced potency against specific targets in cancer therapy .

Clinical Trials

Clinical studies focusing on similar pyrrolidine derivatives have shown promising results in managing anxiety disorders and mood stabilization. A notable trial demonstrated significant improvements in patients treated with a related compound, leading to further investigations into this compound as a therapeutic agent .

Research Findings

A recent study published in a peer-reviewed journal highlighted the compound's efficacy in inhibiting certain cancer cell lines. The results indicated that it could induce apoptosis through mitochondrial pathways, suggesting its potential as an anticancer agent .

Safety and Regulatory Status

While this compound shows potential therapeutic benefits, it is essential to note that it is not approved for human consumption and remains under investigation for safety and efficacy in clinical settings . Regulatory bodies continue to monitor its use in research applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities and differences between [(3S,4R)-4-(2,5-Difluorophenyl)pyrrolidin-3-yl]-methanol hydrochloride and related compounds are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Substituents Functional Groups Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 2,5-Difluorophenyl Methanol C₁₁H₁₄ClF₂NO 249.69 Research use; optimized lipophilicity due to fluorine substituents
[(3S,4R)-4-(4-Chloro-2-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride 4-Chloro-2-fluorophenyl Methanol C₁₁H₁₄Cl₂FNO 266.14 Increased halogenation may alter electronic properties; similar MDL number (MFCD12028179) suggests structural analogy
[(3S,4R)-4-(3,5-Dimethoxyphenyl)pyrrolidin-3-yl]-methanol hydrochloride 3,5-Dimethoxyphenyl Methanol C₁₃H₁₉ClNO₃* 280.75 (calc.) Electron-donating methoxy groups enhance solubility; used as intermediates in synthesis
(3R,4S)-4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride 2,5-Dichlorophenyl Carboxylic acid C₁₁H₁₁Cl₂NO₂* 268.12 (calc.) Carboxylic acid group introduces acidity; potential for salt formation in drug development
(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-ol hydrochloride N/A (1-methylpyrrolidine) Hydroxymethyl, hydroxyl C₇H₁₅ClNO₂* 180.65 (calc.) Methyl group alters steric effects; stereochemistry (3R,5S) may impact target binding

*Molecular formulas and weights inferred from compound names where explicit data were unavailable.

Key Comparative Insights:

Halogenation Effects: The 2,5-difluorophenyl group in the parent compound provides a balance of lipophilicity and metabolic stability compared to 4-chloro-2-fluorophenyl () and 2,5-dichlorophenyl (). Chlorine atoms increase molecular weight and may enhance electrophilicity but reduce metabolic resistance .

Functional Group Influence: The methanol group in the parent compound offers hydrogen-bonding capability, whereas the carboxylic acid in ’s compound enables salt formation and ionic interactions, critical for drug formulation .

Stereochemical and Structural Variations :

  • The (3S,4R) configuration in the parent compound contrasts with the (3R,5S) stereochemistry of ’s derivative, which includes a methyl group. Such differences can significantly affect receptor binding and enantioselective activity .

Commercial and Research Relevance :

  • The parent compound is listed as “for research use only” (), while structurally similar compounds like those in and (e.g., trifluoromethylphenyl ureido derivatives) show higher synthetic yields (>63%) and purity (>99%) but greater structural complexity .

Preparation Methods

Asymmetric Pyrrolidine Ring Formation

The stereoselective synthesis of the pyrrolidine ring is often achieved through organocatalytic or metal-catalyzed asymmetric reactions. For example, iminium organocatalysis has been employed to generate chiral intermediates with high enantiomeric excess, as detailed in recent literature on synaptic vesicle protein ligands structurally related to the target compound.

  • Typical conditions: Use of chiral organocatalysts in aprotic solvents such as tetrahydrofuran (THF) at low temperatures (0 °C to room temperature).
  • Outcome: Formation of (3S,4R)-configured pyrrolidine intermediates with high stereochemical purity.

Installation of the Difluorophenyl Group

The 2,5-difluorophenyl substituent is introduced via nucleophilic substitution or cross-coupling reactions on appropriately functionalized pyrrolidine precursors.

  • Reagents: Difluorophenyl halides or boronic acids.
  • Catalysts: Palladium on carbon (Pd/C) for hydrogenation steps or palladium-catalyzed cross-coupling.
  • Conditions: Reactions conducted under inert atmosphere, often at room temperature or slightly elevated temperatures.
  • Example: Pd/C catalyzed hydrogenation of intermediates to install the difluorophenyl group with retention of stereochemistry.

Functionalization to Methanol Group

The 3-position methanol group is introduced by reduction or substitution reactions.

  • Method: Reduction of a corresponding ketone or ester intermediate to the alcohol.
  • Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), or catalytic hydrogenation.
  • Solvents: Commonly THF or ethyl acetate.
  • Purification: Flash chromatography on silica gel to isolate the alcohol intermediate.

Formation of Hydrochloride Salt

The free base of [(3S,4R)-4-(2,5-Difluorophenyl)pyrrolidin-3-yl]-methanol is converted to its hydrochloride salt to improve crystallinity and stability.

  • Procedure: Treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethyl acetate or diethyl ether).
  • Conditions: Room temperature stirring, followed by solvent removal and crystallization.
  • Result: Stable hydrochloride salt suitable for further pharmaceutical formulation.

Representative Reaction Scheme and Conditions

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Asymmetric ring formation Organocatalyst, THF, 0 °C to rt 70-85 High enantioselectivity achieved
2 Difluorophenyl installation Pd/C, H2 balloon, EtOAc, rt 90-99 Retains stereochemistry
3 Alcohol functionalization NaBH4 or catalytic hydrogenation, THF 80-95 Reduction of ketone/ester to methanol
4 Hydrochloride salt formation HCl gas or HCl in EtOAc, rt >95 Crystalline hydrochloride salt obtained

Detailed Research Findings

  • Organocatalytic Asymmetric Synthesis: The use of iminium catalysis enables the formation of the chiral pyrrolidine ring with the desired (3S,4R) configuration. The reaction proceeds via a Michael addition followed by cyclization, with purification by flash chromatography yielding the intermediate in high purity.

  • Difluorophenyl Substitution: Introduction of the 2,5-difluorophenyl group is achieved through palladium-catalyzed cross-coupling or hydrogenation of precursor intermediates containing halogenated aromatic rings. The reactions are typically performed under mild conditions to avoid racemization.

  • Methanol Group Introduction: Reduction of the corresponding carbonyl precursor to the alcohol is accomplished using sodium borohydride or catalytic hydrogenation. This step is crucial for installing the hydroxymethyl group at the 3-position without altering the stereochemistry.

  • Salt Formation: The final hydrochloride salt is prepared by treatment with hydrochloric acid, which improves the compound's stability and facilitates isolation. This step is standard in pharmaceutical compound preparation for enhanced handling and formulation.

Summary Table of Key Analytical Data from Preparation

Intermediate/Final Product Purification Method Characterization Techniques Observed Yield (%) Notes
(3S,4R)-Pyrrolidine core Flash chromatography NMR, HRMS, Optical rotation 70-85 High stereochemical purity
4-(2,5-Difluorophenyl)pyrrolidine intermediate Pd/C catalysis, filtration 1H NMR, Mass spectrometry 90-99 Retains stereochemistry
3-Hydroxymethyl pyrrolidine derivative Chromatography NMR, HRMS 80-95 Alcohol functionality confirmed
[(3S,4R)-4-(2,5-Difluorophenyl)pyrrolidin-3-yl]-methanol hydrochloride Crystallization from EtOAc/ether Melting point, NMR, MS, elemental analysis >95 Stable hydrochloride salt

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(3S,4R)-4-(2,5-Difluorophenyl)pyrrolidin-3-yl]-methanol hydrochloride
Reactant of Route 2
Reactant of Route 2
[(3S,4R)-4-(2,5-Difluorophenyl)pyrrolidin-3-yl]-methanol hydrochloride

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